molecular formula C17H14BrClO3S B2808224 4-(4-Bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid CAS No. 306730-18-7

4-(4-Bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid

Cat. No. B2808224
CAS RN: 306730-18-7
M. Wt: 413.71
InChI Key: JZIBSIXNDLQNLM-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid, or 4-BB-2-CBS-4-OXO for short, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is odorless and has a melting point of 198-200°C. It is insoluble in water but soluble in organic solvents such as ethanol, acetone, and ethyl acetate. 4-BB-2-CBS-4-OXO is a synthetic compound, meaning it is not found naturally in nature and must be synthesized in a laboratory setting. This compound is used in various scientific research applications, such as drug development, biochemical research, and environmental studies.

Scientific Research Applications

Novel Surfactant Synthesis

A new surfactant, 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, was synthesized via a novel copper-catalyzed cross-coupling reaction, showcasing its application in surfactant science. This compound forms large-diameter premicellar aggregations below the critical micelle concentration, which could have implications for its use in detergents and emulsifiers (Chen, Hu, & Fu, 2013).

Nonlinear Optical Applications

Another derivative, 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid, was grown for semiorganic nonlinear optical applications. The synthesized crystal demonstrated greater nonlinear optical efficiency compared to standard potassium dihydrogen phosphate, indicating potential use in optical devices and photonics (Vinoth et al., 2020).

Heterocyclic Compound Synthesis

Research focused on the synthesis of novel heterocyclic compounds with potential antibacterial activities from 4-(4-bromophenyl)-4-oxobut-2-enoic acid. This work highlighted the compound's utility as a precursor for creating a variety of biologically active molecules, potentially contributing to the development of new antimicrobial agents (El-Hashash et al., 2015).

Antioxidant Activity from Marine Sources

A study on the marine red alga Rhodomela confervoides isolated new nitrogen-containing bromophenols, demonstrating potent scavenging activity against radicals. This suggests the compound's derivatives could be explored for their antioxidant properties in food and pharmaceutical applications (Li et al., 2012).

Chemical Warfare Agent Decontamination

Bis(dialkylamide)hydrogen dibromobromates, precursors of hypobromite ion, showed potential as decontaminants for chemical warfare agents. These compounds can rapidly form HOBr-BrO(-) in mildly alkaline water, indicating potential applications in the decontamination of nerve and blister agents (Simanenko et al., 2004).

properties

IUPAC Name

4-(4-bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClO3S/c18-13-5-3-12(4-6-13)15(20)9-16(17(21)22)23-10-11-1-7-14(19)8-2-11/h1-8,16H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIBSIXNDLQNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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